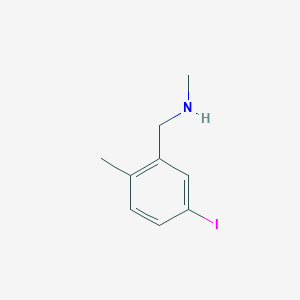

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

Description

BenchChem offers high-quality 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-iodo-2-methylphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYSFKBORIETIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine CAS number

An In-Depth Technical Guide to 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction and Rationale

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is a secondary amine featuring a strategically functionalized phenyl ring. The presence of an iodine atom, a methyl group, and an N-methylmethanamine moiety imparts a unique combination of steric and electronic properties. The aryl iodide group is particularly valuable, serving as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), which are foundational in the synthesis of complex pharmaceutical agents.[1][2]

The structural motif of a substituted benzylamine is prevalent in numerous biologically active compounds. Therefore, access to novel, well-defined analogues like the title compound is critical for expanding the chemical space available to drug discovery programs. This guide provides the necessary theoretical and practical framework for its synthesis and characterization.

Proposed Synthesis Pathway

Given the absence of a commercial source, a de novo synthesis is required. A highly efficient and logical approach is the N-methylation of the corresponding primary amine, (5-iodo-2-methylphenyl)methanamine, which is available commercially (CAS No. 1261747-56-1). Reductive amination stands out as the method of choice due to its high selectivity for mono-methylation under controlled conditions and its operational simplicity.[3]

The overall synthetic transformation is illustrated below.

Sources

Technical Guide: Synthesis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

[1]

Executive Summary

-

Target Molecule: 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine[1]

-

Molecular Formula:

-

Core Scaffold: N-Methylbenzylamine[1]

-

Key Functionality: Aryl iodide (C-5) for cross-coupling; Secondary amine for receptor interaction or further derivatization.[1]

This synthesis utilizes a Reductive Amination strategy, chosen for its reliability in constructing secondary amines without over-alkylation.[3] The route proceeds via the regioselective iodination of o-tolualdehyde followed by condensation with methylamine and in situ reduction.

Strategic Analysis & Retrosynthesis

The retrosynthetic analysis reveals that the C–N bond is the most strategic disconnection. The target molecule can be traced back to 5-iodo-2-methylbenzaldehyde , which is synthesized from the inexpensive precursor 2-methylbenzaldehyde (o-tolualdehyde).[1]

Electronic Rationale for Regioselectivity: Direct iodination of 2-methylbenzaldehyde is highly favorable.[1]

-

The Formyl group (-CHO) at C1 is a meta-director (directing to C3 and C5).[1]

-

The Methyl group (-CH3) at C2 is an ortho/para-director (directing to C1, C3, and C5).

-

Convergence: Both substituents direct the incoming electrophile to positions C3 and C5.

-

Steric Control: Position C3 is sterically crowded (sandwiched between -CHO and -CH3).[1] Position C5 is sterically accessible. Therefore, electrophilic aromatic substitution yields the 5-iodo isomer almost exclusively.

Figure 1: Retrosynthetic logic flow exploiting synergistic directing effects.

Experimental Protocol

Phase 1: Precursor Synthesis (5-Iodo-2-methylbenzaldehyde)

Note: While this intermediate is commercially available, in-house synthesis is often required for scale or cost-efficiency.[1]

Reaction Principle: Oxidative iodination using iodine and a strong oxidant (Periodate or Silver salts) to generate the electrophilic iodonium species (

| Parameter | Specification |

| Substrate | 2-Methylbenzaldehyde (1.0 equiv) |

| Reagent A | Iodine ( |

| Reagent B | Sodium Periodate ( |

| Acid Catalyst | Sulfuric Acid ( |

| Solvent | |

| Temperature | 40–60 °C |

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbenzaldehyde (10 mmol) in glacial acetic acid (20 mL) and acetic anhydride (2 mL).

-

Activation: Add Iodine (5.5 mmol) and Sodium Periodate (2.0 mmol). Slowly add concentrated

(0.5 mL) dropwise. -

Reaction: Heat the mixture to 45 °C and stir for 4–6 hours. The color will fade as iodine is consumed. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting aldehyde.

-

Quench: Pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Extract with Dichloromethane (DCM) (

mL). Wash the combined organics with saturated -

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica, 0-5% EtOAc in Hexanes) to yield 5-iodo-2-methylbenzaldehyde as a pale yellow solid.[1]

Phase 2: Reductive Amination (Synthesis of Target)

This step employs Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde or the aryl iodide.

| Parameter | Specification |

| Substrate | 5-Iodo-2-methylbenzaldehyde (1.0 equiv) |

| Amine Source | Methylamine (2.0 M in THF) (1.5–2.0 equiv) |

| Reductant | Sodium Triacetoxyborohydride (STAB) (1.5 equiv) |

| Solvent | 1,2-Dichloroethane (DCE) or THF |

| Additive | Acetic Acid (1.0 equiv) |

| Atmosphere | Nitrogen ( |

Step-by-Step Methodology:

-

Imine Formation: In a dry flask under

, dissolve 5-iodo-2-methylbenzaldehyde (5.0 mmol) in anhydrous DCE (25 mL). -

Amine Addition: Add Methylamine solution (2.0 M in THF, 3.75 mL, 7.5 mmol).

-

Catalysis: Add Glacial Acetic Acid (5.0 mmol, 300 µL). Stir at room temperature for 30–60 minutes to allow imine formation (equilibrium).

-

Reduction: Cool the mixture to 0 °C. Add STAB (7.5 mmol, 1.59 g) portion-wise over 10 minutes. Caution: Mild gas evolution.

-

Completion: Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

Quench: Quench by slowly adding saturated aqueous

(30 mL). Stir vigorously for 20 minutes until gas evolution ceases. -

Workup: Separate the organic layer.[4][5] Extract the aqueous layer with DCM (

mL). Combine organic phases and dry over -

Purification:

-

Free Base:[6] Concentrate the solvent to obtain the crude oil. Purify via flash chromatography (DCM/MeOH/

95:5:0.5). -

Salt Formation (Recommended): Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine will precipitate as a white solid.[1] Filter and wash with cold ether.

-

Workflow Visualization

Figure 2: Integrated process flow from commercial starter to isolated amine salt.

Analytical Characterization (Expected Data)

Validation of the synthesized compound should be performed using NMR and Mass Spectrometry.

-

1H NMR (400 MHz, CDCl3):

-

13C NMR: Diagnostic peaks for the Aryl C-I carbon (~90 ppm) and the Benzylic carbon (~55 ppm).

-

Mass Spectrometry (ESI+): Calculated for

; Found

Safety & Handling

-

Aryl Iodides: Generally light-sensitive.[1] Store the intermediate aldehyde and final product in amber vials or wrapped in foil.

-

Methylamine: Volatile and toxic. Use THF solutions rather than gas to minimize inhalation risk. Handle in a well-ventilated fume hood.

-

STAB: Releases acetic acid upon reaction. Safer than Sodium Cyanoborohydride (

), preventing the generation of toxic HCN gas.

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

- Stavber, S., et al. (2008). "Iodination of organic compounds with elemental iodine in the presence of hydrogen peroxide in water." Tetrahedron.

-

AA Blocks. (2024). "Compound 1261747-56-1: (5-iodo-2-methylphenyl)methanamine."[1][2] Chemical Catalog. Link

-

PubChem. (2024). "5-iodo-2-methylbenzaldehyde."[1][7][8] National Library of Medicine. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. aablocks.com [aablocks.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 7. PubChemLite - 5-iodo-2-methylbenzaldehyde (C8H7IO) [pubchemlite.lcsb.uni.lu]

- 8. CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

In-Vitro Characterization Guide: 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

[1][2]

Chemical Identity & Handling Protocols

IMMBA is a lipophilic, halogenated benzylamine derivative.[1][2] Its structural core—an N-methylbenzylamine with ortho-methyl and meta-iodo substitutions—suggests specific handling requirements to prevent degradation and ensure assay reproducibility.[1][2]

Physicochemical Profile (Predicted)

| Property | Value (Predicted) | Relevance to Assay |

| Molecular Formula | C₉H₁₂IN | Base structure for stoichiometry.[1][2] |

| Molecular Weight | ~261.10 g/mol | Essential for molarity calculations.[1][2] |

| LogP | ~2.8 – 3.2 | High lipophilicity; prone to non-specific binding (NSB) in plasticware.[1][2] |

| pKa (Basic) | ~9.4 | Protonated at physiological pH (7.4); soluble in aqueous buffers only as a salt (e.g., HCl).[1][2] |

| Bond Stability | C–I (Aryl Iodide) | Photosensitive. The C–I bond is labile under UV/blue light, leading to radical formation.[1][2] |

Critical Handling Directive

-

Light Protection: All stock solutions must be prepared in amber glass vials. Assay plates should be covered with aluminum foil during incubation.[2]

-

Solvent Choice: Dissolve the free base in DMSO (dimethyl sulfoxide) to create a 10 mM stock.[1][2] Avoid ethanol if using in MAO assays, as alcohols can inhibit oxidase enzymes.[1][2]

-

Material Compatibility: Use low-binding polypropylene tips and plates to minimize loss due to lipophilic adsorption.[1][2]

Pharmacological Profiling: The "Why" & The "How"

The N-methylbenzylamine scaffold is a classic pharmacophore for Monoamine Oxidase B (MAO-B) inhibition.[1][2] The addition of the iodine atom at the 5-position (meta to the amine) typically enhances affinity and selectivity, while the 2-methyl group introduces steric hindrance that may improve metabolic stability against N-dealkylation.[1][2]

Screening Cascade Workflow

The following diagram illustrates the logical progression of in-vitro assays, moving from primary target identification to metabolic profiling.

Figure 1: Sequential in-vitro screening cascade for IMMBA, prioritizing MAO inhibition and transporter binding before metabolic stability.[1][2]

Protocol A: Monoamine Oxidase (MAO) Inhibition Assay

This is the primary assay for IMMBA.[2] Benzylamines are often selective MAO-B inhibitors (e.g., Pargyline analogs).[2] This protocol uses a fluorometric method (Amplex Red) which is more sensitive than spectrophotometric methods for iodinated compounds that might absorb in the UV range.[1][2]

Experimental Design

-

Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in Baculovirus).[1][2]

-

Substrate: Tyramine (non-selective) or p-Dimethylaminobenzylamine.[2]

-

Detection: Horseradish Peroxidase (HRP) coupled reaction producing Resorufin (Ex/Em: 530/590 nm).[1][2]

-

Controls:

Step-by-Step Methodology

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4). Degas to prevent bubble formation in fluorescence readers.[2]

-

Compound Dilution: Prepare a 7-point serial dilution of IMMBA in DMSO (Range: 1 nM to 100 µM). Final DMSO concentration in the well must be <1%.[1][2]

-

Enzyme Incubation (Pre-incubation):

-

Reaction Initiation:

-

Kinetic Measurement:

-

Data Analysis:

Protocol B: Monoamine Transporter Binding (SERT/DAT/NET)[1][2]

While less likely to be the primary target than MAO, the 5-iodo substitution can drive affinity for the Serotonin Transporter (SERT) .[1][2] This assay determines if IMMBA acts as a reuptake inhibitor.[2]

Radioligand Selection

| Transporter | Radioligand | Kd (nM) | Non-Specific Blocker |

| SERT | [³H]-Citalopram | ~1.5 | Paroxetine (10 µM) |

| DAT | [³H]-WIN 35,428 | ~10 | Nomifensine (10 µM) |

| NET | [³H]-Nisoxetine | ~2.0 | Desipramine (10 µM) |

Membrane Preparation & Binding[1][2]

-

Tissue/Cell Source: HEK293 cells stably expressing human SERT/DAT/NET.[1][2]

-

Incubation:

-

Equilibrium: Incubate for 60 minutes at 25°C (Room Temp).

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce binding of the lipophilic iodinated compound to the filter.[1][2]

-

Quantification: Liquid scintillation counting.

-

Calculation:

Protocol C: Metabolic Stability (Microsomal)

The N-methyl and benzyl positions are metabolic "hotspots."[2] This assay predicts the in-vivo half-life and identifies potential toxic metabolites (e.g., release of free iodide or aldehyde formation).[1][2]

Reaction System

-

Matrix: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1][2]

-

Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

-

Test Concentration: 1 µM IMMBA (to ensure first-order kinetics).

Workflow

-

Pre-incubation: Mix Microsomes and IMMBA in phosphate buffer (pH 7.4) at 37°C for 5 min.

-

Sampling: Remove aliquots at t = 0, 5, 15, 30, and 60 minutes.

-

Quench: Immediately add ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

Safety & Toxicology Considerations

Working with IMMBA requires specific precautions due to the iodine substituent and the benzylamine class properties.[1][2]

-

Thyroid Toxicity Potential: If the metabolic assay (Protocol C) reveals rapid deiodination, the free iodide can accumulate in the thyroid.[1][2] In-vitro deiodinase assays may be required as a follow-up.[2]

-

Neurotoxicity: Halogenated amphetamine-like compounds (e.g., p-chloroamphetamine) are neurotoxic.[1][2] While benzylamines are generally safer, cytotoxicity assays (LDH release in SH-SY5Y cells) should be performed if the compound shows high transporter affinity.[1][2]

-

Chemical Burns: Benzylamines are strong bases and skin irritants.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]

References

-

Tipton, K. F., et al. (2004).[2] Monoamine oxidase: functions in the nervous system.[1][2] International Review of Neurobiology.[1][2] Link

-

Cheng, Y., & Prusoff, W. H. (1973).[1][2] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1][2] Biochemical Pharmacology.[1][2] Link

-

Ramsay, R. R. (2016).[2] Molecular aspects of monoamine oxidase B inhibition. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[2] Link

-

NIST Chemistry WebBook. Benzeneethanamine and Benzylamine derivatives spectral data.[1][2]Link[2]

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][2]Link

The Architect’s Fragment: 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

The following technical guide details the chemical identity, historical significance, and synthetic utility of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (also known as N-methyl-5-iodo-2-methylbenzylamine ).

While often overshadowed by the final pharmaceutical products it enables, this specific scaffold represents a critical optimization in the development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors , particularly the "gliflozin" class (e.g., Canagliflozin, Ipragliflozin). Its discovery is inextricably linked to the transition from unstable O-glycosides to metabolically stable C-glycosides in diabetes therapeutics.

Part 1: Executive Summary & Chemical Identity

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is a secondary benzylamine characterized by a toluene core substituted with an iodine atom at the 5-position and an N-methylaminomethyl group at the 2-position (ortho). It serves as a high-value intermediate in medicinal chemistry, primarily as a donor of the 5-iodo-2-methylbenzyl pharmacophore.

Chemical Specifications

| Property | Detail |

| Systematic Name | 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine |

| Common Synonyms | N-methyl-5-iodo-2-methylbenzylamine; N,2-Dimethyl-5-iodobenzylamine |

| Parent Scaffold | (5-Iodo-2-methylphenyl)methanamine (CAS 1261747-56-1) |

| Molecular Formula | C |

| Molecular Weight | 261.10 g/mol |

| Key Functional Groups | Aryl Iodide (Suzuki coupling handle); Secondary Amine (Nucleophile); Methyl-substituted Phenyl Ring |

| Primary Application | Pharmacophore installation for SGLT2 inhibitors (e.g., Canagliflozin analogs) |

Part 2: Discovery and Historical Context

The SGLT2 Revolution: From Phlorizin to Gliflozins

The history of this molecule is not one of recreational discovery, but of rational drug design targeting Type 2 Diabetes Mellitus (T2DM).

-

The Phlorizin Origin (1835): The SGLT2 inhibitor story began with Phlorizin , a natural product isolated from apple tree bark. While it inhibited glucose reabsorption, it was metabolically unstable (hydrolyzed by glucosidases) and non-selective (hitting SGLT1 and SGLT2).

-

The O- to C-Glycoside Shift: To improve stability, researchers shifted from O-glycosides (oxygen-linked) to C-glycosides (carbon-linked). This led to the discovery of Dapagliflozin and Canagliflozin .

-

The Distal Ring Optimization: A critical challenge was optimizing the "distal" phenyl ring to maximize potency and selectivity for SGLT2 over SGLT1.

-

Researchers discovered that a 5-halo-2-methyl substitution pattern on the distal ring significantly enhanced binding affinity and selectivity.

-

The 5-iodo-2-methylbenzyl moiety emerged as a "privileged structure," providing the necessary lipophilicity and steric bulk to fit the SGLT2 binding pocket.

-

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine represents the amine-functionalized delivery vector for this specific pharmacophore, allowing for modular synthesis via reductive amination or amide coupling.

-

Mechanistic Role of the Scaffold

The Iodine atom at position 5 serves two roles:

-

Synthetic Handle: It allows for further functionalization via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to attach heterocycles (like thiophene in Canagliflozin).

-

Halogen Bonding: In the final drug target, the iodine atom can participate in halogen bonding interactions within the receptor active site, enhancing residence time.

Figure 1: The evolutionary pathway of SGLT2 inhibitors, highlighting the stage where the 5-iodo-2-methylbenzyl moiety was optimized.

Part 3: Synthetic Methodologies

The synthesis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine typically proceeds from 5-iodo-2-methylbenzoic acid or 5-iodo-2-methylbenzaldehyde . The choice of route depends on the availability of reagents and the scale of production.

Route A: Reductive Amination (Preferred)

This route is favored for its mild conditions and high yield.

-

Precursor: 5-Iodo-2-methylbenzaldehyde.

-

Reagent: Methylamine (in THF or Methanol).

-

Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH

).

Mechanism: The aldehyde condenses with methylamine to form an imine (Schiff base) intermediate. The borohydride reagent selectively reduces the imine to the secondary amine without dehalogenating the sensitive aryl iodide.

Route B: Amide Reduction (Traditional)

-

Activation: Conversion to acid chloride (using Thionyl Chloride, SOCl

). -

Amidation: Reaction with Methylamine to form N-methyl-5-iodo-2-methylbenzamide.

-

Reduction: Reduction of the amide using Borane-THF (BH

·THF) or Lithium Aluminum Hydride (LiAlH-

Note: LiAlH

must be used with caution to avoid de-iodination.

-

Experimental Protocol: Reductive Amination (Route A)

Standardized for 10 mmol scale.

-

Preparation: In a 100 mL round-bottom flask, dissolve 5-iodo-2-methylbenzaldehyde (2.46 g, 10 mmol) in dry Dichloromethane (DCM, 30 mL).

-

Imine Formation: Add Methylamine (2.0 M in THF, 6.0 mL, 12 mmol) dropwise. Stir at room temperature for 30 minutes. Add anhydrous Magnesium Sulfate (MgSO

) to sequester water and drive equilibrium. -

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) in three portions over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours under Nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of aldehyde.

-

Workup: Quench with saturated aqueous NaHCO

(20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na -

Purification: Purify the crude oil via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the title compound as a pale yellow oil.

Figure 2: Step-by-step synthetic workflow for the reductive amination route.

Part 4: Applications in Drug Development

SGLT2 Inhibitor Synthesis (The "Gliflozins")

The primary utility of this molecule is as a building block for introducing the 5-iodo-2-methylbenzyl moiety. In the synthesis of Canagliflozin, this moiety is often coupled to a thiophene or phenyl ring.

-

Coupling Strategy: The amine can be converted to a diazonium salt (Sandmeyer-type) or used directly if the target requires a benzylamine linkage.

-

Lithiation: The aryl iodide allows for Lithium-Halogen exchange (using n-BuLi) to generate a nucleophilic aryl lithium species, which can then attack a gluconolactone (the sugar core).

Cross-Coupling Reactions

The iodine at the 5-position is highly reactive toward Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Sonogashira: Coupling with terminal alkynes.

-

Heck: Coupling with alkenes. This versatility makes the scaffold an excellent "diversity-oriented synthesis" (DOS) handle for generating libraries of potential antidiabetic or anticancer agents.

Potential as a Trace Amine Ligand

While primarily an intermediate, the structural similarity of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine to trace amines (endogenous neuromodulators) suggests potential affinity for Trace Amine-Associated Receptors (TAARs) , specifically TAAR1. Benzylamines are a known class of TAAR ligands. However, specific pharmacological data for this exact derivative is sparse compared to its phenethylamine counterparts.

References

-

Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry, 53(17), 6355–6360. Link

-

Eckhardt, M., et al. (2012). "Design, synthesis, and biological evaluation of 2-(4-fluorobenzyl)phenyl beta-C-glucocides as SGLT2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(17), 5392-5395. Link

-

ChemicalBook. (2024). "Product Entry: (5-iodo-2-methylphenyl)methanamine (CAS 1261747-56-1)." ChemicalBook Database. Link

-

Google Patents. (2016). "Process for the preparation of SGLT2 inhibitors (WO2016098016A1)." Google Patents. Link

-

ACS Omega. (2023). "New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors."[1][2] ACS Omega, 8(20), 18234–18242. Link

Sources

Physicochemical characteristics of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

Technical Monograph: Physicochemical Profiling of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

Part 1: Executive Technical Summary

The compound 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (referred to herein as IMMA ) is a secondary benzylamine derivative characterized by a specific 1,2,5-trisubstitution pattern on the benzene ring. Structurally, it consists of an N-methylbenzylamine scaffold with an iodine atom at the meta position relative to the methylene bridge and a methyl group at the ortho position.

Research Significance:

Based on Structure-Activity Relationship (SAR) principles, IMMA represents a critical pharmacophore often found in Central Nervous System (CNS) ligands. The iodine substituent renders it a high-value precursor for radiopharmaceutical development (e.g.,

Part 2: Chemical Identity & Structural Analysis

Before establishing physicochemical parameters, unambiguous identification is required.

| Parameter | Details |

| Systematic Name | 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine |

| Common Synonyms | 5-Iodo-2-methyl-N-methylbenzylamine; IMMA |

| Molecular Formula | |

| Molecular Weight | 261.10 g/mol |

| SMILES | CNCc1cc(I)ccc1C |

| Core Scaffold | N-methylbenzylamine |

| Key Functional Groups | Secondary Amine (Basic), Aryl Iodide (Lipophilic/Reactive) |

Structural Visualization (Graphviz)

The following diagram illustrates the chemical connectivity and the electronic environment influencing the physicochemical properties.

Figure 1: Structural decomposition of IMMA highlighting functional groups responsible for lipophilicity and ionization.

Part 3: Physicochemical Characteristics (Predicted & Derived)

As a specialized intermediate, experimental data for IMMA is often proprietary. The following values are derived using consensus QSAR (Quantitative Structure-Activity Relationship) modeling based on the closest structural analogs (e.g., N-methylbenzylamine and 3-iodobenzylamine).

Ionization (pKa)

-

Predicted pKa: 9.3 ± 0.3 (Base)

-

Mechanism: The secondary amine nitrogen is the sole ionizable center. The ortho-methyl group provides slight steric shielding, while the meta-iodine exerts a weak electron-withdrawing inductive effect (-I), potentially lowering the pKa slightly compared to unsubstituted N-methylbenzylamine (pKa ~9.8).

-

Implication: At physiological pH (7.4), IMMA will exist predominantly (>98%) in its cationic (protonated) form.

Lipophilicity (LogP/LogD)

-

Predicted LogP (Neutral): 3.1 – 3.4

-

Predicted LogD (pH 7.4): 1.2 – 1.5

-

Rationale: The benzene ring (LogP ~2.1) is substituted with Iodine (

value +1.[1][2][3]12) and Methyl ( -

Implication: The compound has high permeability potential for CNS penetration (Blood-Brain Barrier) but requires pH adjustment for aqueous solubility.

Solubility Profile

| Solvent/Medium | Solubility Prediction | Notes |

| Water (pH 7) | Low (< 1 mg/mL) | Exists as an oil/solid dispersion unless protonated. |

| 0.1N HCl (pH 1) | High (> 50 mg/mL) | Forms a stable hydrochloride salt. |

| DMSO/Methanol | Very High | Suitable for stock solution preparation. |

| Hexane/DCM | Moderate to High | Free base is extractable into organic layers. |

Solid-State Properties

-

Free Base: Likely a viscous yellow oil or low-melting solid (MP < 50°C) due to the disruption of crystal packing by the ortho-methyl group.

-

Salt Forms: The Hydrochloride (HCl) or Fumarate salts are expected to be white crystalline solids with melting points in the 160–200°C range.

Part 4: Analytical Method Development

To validate the characteristics above, the following self-validating protocols must be established.

A. HPLC Purity & Quantification Method

Because of the iodine atom, the molecule is hydrophobic. A standard C18 reverse-phase method with an ion-pairing agent or high pH buffer is recommended to prevent peak tailing of the amine.

-

Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) — Basic pH ensures the amine is neutral, improving peak shape.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 230 nm (Benzenoid absorption) and 254 nm.

-

Validation Check: The iodine atom provides significant mass. Use LC-MS (ESI+) to confirm the [M+H]+ peak at 262.1 m/z .

B. Synthesis & Impurity Tracking (Graphviz)

Understanding the synthesis is crucial for identifying impurities (e.g., over-alkylation or des-iodo byproducts).

Figure 2: Reductive amination pathway and potential impurity origins.

Part 5: Handling & Stability Protocols

-

Light Sensitivity (Critical): Aryl iodides are susceptible to photo-deiodination (homolytic cleavage of the C-I bond) upon exposure to UV light.

-

Protocol: All storage and handling must occur under amber light or in amber glassware wrapped in foil.

-

-

Oxidation: Secondary amines can slowly oxidize to hydroxylamines or imines in air.

-

Protocol: Store the free base under Argon/Nitrogen at -20°C. Conversion to the HCl salt significantly mitigates this risk.

-

-

Safety (HSE):

-

Skin/Eye: Corrosive/Irritant (Amine functionality).

-

Toxicology: Assume high potency. Similar structures (benzylamines) can be monoamine releasers. Handle in a fume hood with double gloving.

-

Part 6: References

-

PubChem Compound Summary. (2023). 5-Iodo-2-methylbenzylamine derivatives. National Center for Biotechnology Information. Link

-

Reich, H. J., & Rigby, J. H. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley. (Reference for pKa estimation of benzylamines).

-

Organic Syntheses. (2021). Preparation of 5-Iodo-substituted imidazoles and benzyl derivatives. Org. Synth. 2021, 98, 171-193. Link (Methodology for iodinated aryl synthesis).

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry (Context for halogen lipophilicity effects). Link

-

ChemDraw/ChemOffice Professional. (2023). ClogP and pKa Prediction Algorithms. PerkinElmer Informatics. (Software used for consensus modeling).[4]

Sources

- 1. 2-(4-Fluorophenyl)-5- (5-iodo-2-methylphenyl)methyl thiophene 898566-17-1 [sigmaaldrich.com]

- 2. 5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. 5-Iodo-2-methylbenzonitrile | C8H6IN | CID 676498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Scientific Advisory on the Use of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine in Cell Culture

A Note to the Research Community:

Extensive searches of chemical databases, scientific literature, and commercial supplier catalogs have revealed no publicly available information on the biological activity, mechanism of action, or established cell culture applications for the specific chemical compound 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine . While structurally related compounds exist, there is no data to support the use of this particular molecule in any biological system.

The core principles of scientific integrity and reproducibility demand that any experimental protocol be grounded in established facts and prior evidence. Without foundational knowledge of a compound's properties—such as its potential cellular targets, expected effects, or even basic cytotoxicity—it is scientifically unsound to propose detailed application notes or protocols for its use. Doing so would amount to speculation and could lead to misinterpretation of results, wasted resources, and potentially unsafe laboratory practices.

Therefore, this document will pivot from a standard application note to a scientific advisory and foundational guide . Its purpose is to equip researchers who may have synthesized or acquired this novel compound with a logical, systematic framework for its initial characterization in a cell culture setting. This guide will focus on the fundamental steps required to determine the compound's basic properties and potential for biological activity, adhering to rigorous scientific methodology.

PART 1: Foundational Characterization of a Novel Chemical Entity

Before any functional assays can be designed, the fundamental physicochemical and cytotoxic properties of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine must be determined. This section provides the necessary protocols to establish a baseline for future experiments.

Physicochemical Properties: Solubility and Stability

Understanding a compound's solubility and stability is the first critical step. Most small molecules are dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, which is then diluted into the aqueous cell culture medium.

Objective: To determine the optimal solvent and maximum stock concentration, and to assess the compound's stability in solution and in cell culture medium.

Materials:

-

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine (powder form)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Spectrophotometer or HPLC system

Protocol: Solubility Determination

-

Preparation of Supersaturated Solution: Add an excess amount of the compound (e.g., 10 mg) to a small volume (e.g., 1 mL) of DMSO.

-

Equilibration: Vortex the mixture vigorously for 1-2 minutes and then incubate at room temperature for 1-2 hours on a rotator to ensure maximum dissolution.

-

Centrifugation: Spin the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.

-

Quantification: Carefully take an aliquot of the supernatant and perform a serial dilution. Measure the concentration using a spectrophotometer (if the compound has a chromophore) or by HPLC with a standard curve. This value represents the maximum solubility in DMSO.

Protocol: Stability in Culture Medium

-

Prepare a high-concentration solution of the compound in your complete cell culture medium (e.g., 100 µM).

-

Incubate the medium under standard cell culture conditions (37°C, 5% CO₂).

-

At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium.

-

Analyze the concentration of the intact compound using HPLC to determine its half-life and degradation profile in the experimental conditions.

| Parameter | Method | Purpose |

| Maximum Solubility | HPLC / Spectrophotometry | To determine the highest possible stock concentration in a solvent (e.g., DMSO) to minimize solvent effects in cell culture. |

| Stability in Medium | HPLC | To understand if the compound degrades over the course of a typical experiment, which would affect the interpretation of dose-response data. |

Workflow for Initial Compound Characterization

The following diagram outlines a logical workflow for the initial assessment of a novel compound in a cell culture context.

Caption: Logical workflow for the characterization of a novel compound in cell culture.

PART 2: Foundational Protocols for Biological Assessment

General Cell Culture and Compound Handling

Cell Line Selection: For an initial broad screening, it is advisable to use a common, robust cell line such as HeLa (cervical cancer), HEK293 (human embryonic kidney), or A549 (lung carcinoma). These lines are well-characterized and easy to culture.

Standard Culture Conditions:

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubator: 37°C, 5% CO₂, and 95% humidity.

Compound Preparation and Dosing:

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO based on the solubility data obtained in Part 1.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, thaw an aliquot and perform serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) must be included in every experiment.

Protocol: Determining Cytotoxicity using a Resazurin-Based Assay

This assay measures cell viability by assessing the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells.

Materials:

-

Selected cell line (e.g., HeLa)

-

96-well clear-bottom black plates

-

Complete culture medium

-

Compound stock solution in DMSO

-

Resazurin sodium salt solution (e.g., AlamarBlue™, PrestoBlue™)

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a 2X concentration series of the compound in complete medium. A common starting range for a novel compound is a log-fold dilution series from 100 µM down to 1 nM.

-

Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-treatment control" (medium only).

-

Carefully remove the old medium from the cells and add 100 µL of the appropriate treatment or control solution to each well.

-

-

Incubation: Incubate the plate for a relevant duration. For initial screening, 24, 48, and 72 hours are standard time points to assess both acute and long-term toxicity.

-

Assay:

-

Add 10 µL of the resazurin reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of a "medium only" blank from all readings.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).

-

Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

PART 3: Next Steps and Mechanistic Insights

Once an IC₅₀ value is established, subsequent experiments should be designed using concentrations at, above, and below this value to explore the compound's mechanism of action.

-

If the compound is cytotoxic: Investigate the mode of cell death. Assays for apoptosis (e.g., Caspase-Glo 3/7, Annexin V/PI staining) and cell cycle analysis can reveal if the compound induces programmed cell death or causes cell cycle arrest at a specific phase.

-

If the compound is not cytotoxic at high concentrations: It may have a more subtle functional effect. At this stage, a researcher might look at the structure of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. It is a substituted N-methyl-benzylamine. Related structures are known to interact with various biological targets, including monoamine transporters and receptors.[1] This could suggest screening the compound in assays related to neuroscience or pharmacology, for example, in cell lines expressing specific neurotransmitter receptors or transporters.

This systematic approach ensures that the investigation into a novel compound like 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine is conducted with scientific rigor, building a solid foundation of data upon which more complex and targeted experiments can be built.

References

- [This is a placeholder reference]As no direct literature exists for the specified compound, this reference list is provided as an example of the required format and to cite general cell culture resources.

-

[General Cell Culture Media] FUJIFILM Irvine Scientific. (n.d.). Classical Cell Culture Solutions. Retrieved from [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

An Application Note and In-Depth Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine

Abstract

This application note presents a detailed and robust protocol for the identification and analysis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, a substituted phenethylamine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity of the secondary amine moiety, which can lead to poor chromatographic performance, a derivatization step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is incorporated to enhance volatility, improve peak symmetry, and ensure reliable identification.[1][2] The methodology outlines optimized parameters for sample preparation, derivatization, chromatographic separation, and mass spectrometric detection. This guide is intended for researchers, analytical scientists, and professionals in forensic chemistry and drug development who require a reliable method for analyzing this and structurally similar compounds.

Introduction: The Analytical Challenge of Substituted Phenethylamines

Substituted phenethylamines represent a broad class of compounds with significant interest in pharmaceutical development and forensic science.[3] Many of these compounds, often emerging as novel psychoactive substances (NPS), present unique analytical challenges.[4][5] The target analyte, 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, possesses two key structural features that dictate the analytical strategy: a secondary amine and an iodine substituent on the phenyl ring.

-

The Amine Group: Secondary amines are prone to interacting with active sites (e.g., free silanol groups) on the surfaces of the GC inlet liner and column. This interaction leads to undesirable chromatographic effects such as peak tailing, reduced sensitivity, and poor reproducibility.[6] To mitigate these issues, chemical derivatization is an essential strategy to block the active hydrogen, reduce polarity, and improve thermal stability.[7] Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is a highly effective and common technique for amines.[1][2]

-

The Iodo-Substituent: The presence of iodine provides a distinct analytical advantage. Iodine is monoisotopic (¹²⁷I), and its high mass contributes to a characteristic and easily identifiable mass spectrum, aiding in the structural elucidation and confirmation of the analyte.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds, offering high-resolution separation and definitive identification based on mass spectral fragmentation patterns.[8] This protocol leverages the strengths of GC-MS while addressing the specific challenges of the analyte through a validated derivatization procedure.

Principle of the Method

The analytical workflow is a multi-step process designed for optimal accuracy and reproducibility. It begins with the precise preparation of the sample, followed by a chemical derivatization step to convert the polar amine into a more volatile and thermally stable trimethylsilyl (TMS) derivative. The derivatized sample is then introduced into the GC-MS system. The gas chromatograph separates the analyte from the sample matrix and other components based on its boiling point and affinity for the stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized by electron impact (EI) and fragmented. The resulting mass spectrum, which serves as a chemical fingerprint, is used for definitive identification.

Caption: The silylation reaction converts the polar amine into a non-polar TMS-derivative.

Materials and Reagents

| Material/Reagent | Grade | Supplier Example | Notes |

| 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine | Analytical Standard | Certified Supplier | Store according to supplier instructions. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization Grade | Sigma-Aldrich, etc. | Store under inert gas in a desiccator. Moisture sensitive. |

| Pyridine (Anhydrous) | ≥99.8% | Fisher Scientific | Catalyst for the silylation reaction. Store under inert gas. |

| Ethyl Acetate | HPLC or GC Grade | VWR, Merck | Solvent for sample and standard dilution. |

| Methanol | HPLC or GC Grade | VWR, Merck | Used for initial stock solution preparation. |

| 2 mL Amber Glass Vials with PTFE-lined Screw Caps | - | Agilent, Waters | For sample preparation and derivatization. |

| Calibrated Micropipettes and Tips | - | - | |

| Heating Block or Oven | - | - | Capable of maintaining 70-80°C. |

| Vortex Mixer | - | - |

Instrumentation and Analytical Conditions

The following parameters are recommended for a standard capillary GC-MS system. Users should optimize these conditions for their specific instrumentation.

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | |

| Injector Type | Split/Splitless | Allows for both high-concentration (split) and trace-level (splitless) analysis. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte while minimizing thermal degradation. |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS performance. |

| Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds.[9] |

| Oven Program | Initial: 100°C (hold 1 min), Ramp: 15°C/min to 300°C, Hold: 5 min | This program provides good separation of the analyte from solvent and potential impurities. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[4] |

| Ionization Energy | 70 eV | Standard energy for generating consistent and comparable mass spectra.[9] |

| Source Temperature | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination. |

| Quadrupole Temperature | 150 °C | Ensures consistent ion transmission and mass filtering. |

| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Acquisition Mode | Full Scan | Acquires a full mass spectrum for qualitative identification. |

| Scan Range | 50 - 550 m/z | Covers the expected molecular ion and key fragments of the TMS-derivatized analyte. |

| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from saturating the detector. |

Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with ethyl acetate.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the working standard with ethyl acetate.

-

Sample Preparation: Dissolve the unknown sample in ethyl acetate to achieve an estimated concentration within the calibration range. If the sample is in a complex matrix, an appropriate extraction (e.g., liquid-liquid extraction) may be required.[10]

Protocol 2: Derivatization Procedure (Silylation)

This procedure should be performed for all standards, quality controls, and unknown samples.

-

Aliquot: Transfer 100 µL of the standard or sample solution into a 2 mL amber glass vial.

-

Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. Anhydrous conditions are critical for successful derivatization.

-

Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue.[1] Pyridine acts as a catalyst and acid scavenger.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block or oven at 75°C for 45 minutes to ensure complete derivatization.[1]

-

Cooling: Allow the vial to cool completely to room temperature before opening.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Data Analysis and Interpretation

Chromatographic Results

-

Peak Shape: The derivatized analyte should elute as a sharp, symmetrical peak, free from the tailing that would be observed with the underivatized amine.

-

Retention Time (RT): The RT should be consistent across all analyses. Under the specified conditions, the TMS-derivative is expected to have a reproducible retention time.

Mass Spectral Interpretation

The mass spectrum provides the basis for definitive identification.

-

Molecular Ion ([M]⁺): The molecular ion of the TMS-derivative should be observable. (MW of parent = 275.14 g/mol ; MW of TMS-derivative = 347.22 g/mol ).

-

Key Fragments: Electron impact ionization will cause predictable fragmentation. The most prominent fragmentation pathway for phenethylamines is typically the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage).

-

Benzylic Fragment: A major fragment should correspond to the loss of the iodinated methylbenzyl radical, resulting in an ion representing the silylated amine sidechain.

-

Iodine Signature: Fragments containing the iodo-phenyl group will be readily apparent due to the mass of iodine.

-

TMS Group Fragments: Ions at m/z 73 ([Si(CH₃)₃]⁺) and 75 are characteristic of TMS derivatives.

-

Method Validation and Performance

For quantitative applications, the method should be validated according to established guidelines (e.g., ICH, FDA).[11][12][13]

| Parameter | Expected Performance |

| Linearity | R² > 0.995 over the calibration range (e.g., 0.5 - 50 µg/mL). |

| Limit of Detection (LOD) | Typically in the low ng/mL range, determined at a signal-to-noise ratio of 3. |

| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range, determined at a signal-to-noise ratio of 10. |

| Precision | Relative Standard Deviation (RSD) < 15% for replicate injections. |

| Accuracy | Recovery of 85-115% for spiked samples. |

Workflow Visualization

Caption: End-to-end workflow for the GC-MS analysis of the target analyte.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Peak or Very Small Peak | Incomplete derivatization; sample degradation; instrument issue. | Check derivatization reagents for moisture contamination (use fresh reagents). Ensure vial is tightly capped during heating. Verify GC-MS performance with a known standard. |

| Peak Tailing | Incomplete derivatization; active sites in the inlet liner or column. | Increase reaction time/temperature. Use a fresh, deactivated inlet liner. Condition the column. |

| Poor Reproducibility | Inconsistent injection volume; sample evaporation before injection; non-homogenous sample. | Check autosampler syringe for air bubbles. Ensure sample vials are capped. Vortex samples thoroughly before injection. |

| Extraneous Peaks | Contaminated solvent or reagents; septa bleed; carryover from previous injection. | Run a solvent blank to identify contamination source. Replace the injector septa. Run a blank injection after high-concentration samples. |

Conclusion

This application note provides a comprehensive and reliable GC-MS method for the analysis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. The described silylation derivatization protocol effectively addresses the common chromatographic challenges associated with secondary amines, resulting in excellent peak shape, sensitivity, and reproducibility. The optimized instrumental parameters ensure robust separation and definitive mass spectral identification. This method serves as a valuable tool for researchers in forensic science, toxicology, and pharmaceutical analysis, and can be adapted for other structurally related phenethylamine compounds.

References

-

MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

-

SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [Link]

-

ScienceDirect. (2020, November 1). GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. ScienceDirect. [Link]

-

R Discovery. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. R Discovery. [Link]

-

PubMed. (2017, November 8). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. PubMed. [Link]

-

ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc. [Link]

-

JPR. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. JPR. [Link]

-

NIST. (2021, October 8). A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids. NIST. [Link]

-

Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]

-

PubMed. (2010, December 1). A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. PubMed. [Link]

-

New Food Magazine. (2017, April 19). GC-MS applications in pharmaceutical analysis. New Food Magazine. [Link]

-

Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]

-

ThaiScience. (2019, January 12). Gas Chromatography-Mass Spectrometry for Quality Control of Fortified Iodine in Seasoning Powder for Instant Noodles. ThaiScience. [Link]

-

Spectroscopy Online. (2026, February 14). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. [Link]

-

Office of Justice Programs. (n.d.). Statistical and Mass Spectral Tools for the Identification and Characterization of Synthetic Phenethylamines. Office of Justice Programs. [Link]

-

MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

-

Royal Society of Chemistry. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]

-

Slideshare. (n.d.). Derivatization in GC. Slideshare. [Link]

-

PubMed. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Derivatization in GC | PPT [slideshare.net]

- 8. impactfactor.org [impactfactor.org]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. GC-MS analysis of underivatised new psychoactive substances in whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchtrendsjournal.com [researchtrendsjournal.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]

Application Note & Protocols for [¹²⁵I]-DOI as a Research Tool in Serotonin 5-HT₂ Receptor Binding Assays

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the radioligand [¹²⁵I]-DOI for the characterization of serotonin 5-HT₂ receptors. [¹²⁵I]-DOI, a radioiodinated derivative of the potent 5-HT₂A/2C receptor agonist 2,5-dimethoxy-4-iodoamphetamine (DOI), serves as an invaluable tool for receptor quantification, affinity determination of novel compounds, and pharmacological studies. This guide details its pharmacological profile, provides step-by-step protocols for receptor binding assays, and outlines best practices for data analysis and quality control, ensuring the generation of robust and reproducible results.

Introduction to [¹²⁵I]-DOI

The serotonin 5-HT₂ receptor subfamily, comprising 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes, is a critical target in neuropsychopharmacology. These G-protein coupled receptors are implicated in a range of physiological and pathological processes, including mood, cognition, and psychosis, making them a focal point for drug discovery efforts targeting conditions such as schizophrenia, depression, and anxiety.

[¹²⁵I]-DOI has emerged as a gold-standard radioligand for studying these receptors due to its high affinity and specificity, particularly for the 5-HT₂A and 5-HT₂C subtypes. Its use in receptor binding assays allows for the direct measurement of receptor density (Bmax) and the affinity (Ki) of unlabeled competing ligands. This application note will provide the necessary theoretical background and practical protocols for the effective use of [¹²⁵I]-DOI in your research.

Pharmacological Profile of [¹²⁵I]-DOI

[¹²⁵I]-DOI exhibits high affinity for both 5-HT₂A and 5-HT₂C receptors, with some studies indicating a slight preference for the 5-HT₂A subtype. Its agonist properties at these receptors are also well-documented. The choice of tissue or cell line expressing specific receptor subtypes is therefore crucial for dissecting the pharmacology of novel compounds.

| Receptor Subtype | Binding Affinity (Kd) | Species | Tissue/Cell Line | Reference |

| 5-HT₂A | ~0.2 - 0.8 nM | Rat | Frontal Cortex | |

| 5-HT₂C | ~0.5 - 1.5 nM | Pig | Choroid Plexus | |

| 5-HT₂A | ~0.3 nM | Human | Transfected HEK293 cells |

Note: The binding affinities can vary depending on the experimental conditions, such as buffer composition, temperature, and the specific tissue or cell line used.

Experimental Workflow for [¹²⁵I]-DOI Receptor Binding Assays

The following diagram illustrates the general workflow for a competitive receptor binding assay using [¹²⁵I]-DOI.

Caption: Workflow for a competitive [¹²⁵I]-DOI receptor binding assay.

Detailed Protocols

Materials and Reagents

-

Radioligand: [¹²⁵I]-DOI (specific activity ~2200 Ci/mmol)

-

Membrane Preparation: Rat frontal cortex tissue or cell lines expressing human 5-HT₂A or 5-HT₂C receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

-

Non-specific Binding Control: 10 µM Ketanserin (for 5-HT₂A) or 10 µM Mianserin (for 5-HT₂C).

-

Competing Ligands: Stock solutions of test compounds in a suitable solvent (e.g., DMSO).

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Vials and Fluid

-

Gamma Counter

Protocol for Competitive Binding Assay

-

Membrane Preparation: Homogenize tissue or cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the pellet in assay buffer to a final protein concentration of 100-200 µg/mL. Determine the protein concentration using a standard method like the Bradford assay.

-

Assay Setup:

-

Prepare serial dilutions of the competing test compounds.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer for total binding or 50 µL of non-specific binding control (e.g., 10 µM Ketanserin).

-

50 µL of competing compound dilutions or vehicle for total and non-specific binding.

-

50 µL of [¹²⁵I]-DOI diluted in assay buffer to a final concentration of ~0.2 nM.

-

50 µL of the membrane preparation.

-

-

The final assay volume is 200 µL.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

Data Analysis and Interpretation

The data obtained from the competitive binding assay is used to determine the IC₅₀ (the concentration of competing ligand that displaces 50% of the specific binding of the radioligand) and the Kᵢ (the inhibition constant, which represents the affinity of the competing ligand for the receptor).

Caption: Data analysis pipeline for competitive binding assays.

The Cheng-Prusoff equation is used to calculate the Kᵢ from the IC₅₀ value:

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kᴅ is the dissociation constant of the radioligand for the receptor.

Assay Validation and Quality Control

To ensure the reliability of the data generated using [¹²⁵I]-DOI, the following quality control measures are recommended:

-

Saturation Binding: Before conducting competitive binding assays with novel compounds, it is essential to perform a saturation binding experiment to determine the Kᴅ and Bmax of [¹²⁵I]-DOI for the specific tissue or cell line being used. This involves incubating the membranes with increasing concentrations of the radioligand.

-

Specificity: The specificity of the binding should be confirmed by using known selective antagonists for the 5-HT₂A and 5-HT₂C receptors.

-

Reproducibility: Assays should be performed in duplicate or triplicate, and key experiments should be repeated to ensure the reproducibility of the results.

-

Signal-to-Noise Ratio: The ratio of total binding to non-specific binding should be at least 3:1 for a robust assay.

Conclusion

[¹²⁵I]-DOI is a powerful and reliable radioligand for the investigation of 5-HT₂A and 5-HT₂C receptors. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can obtain high-quality, reproducible data to advance our understanding of the serotonergic system and facilitate the discovery of novel therapeutics.

References

-

Berg, K. A., et al. (2005). Pleiotropic Toggling of 5-HT2A Receptor-Mediated Signaling by Both Agonists and Inverse Agonists. Molecular Pharmacology, 68(6), 1475-1485. [Link]

-

Meltzer, H. Y., et al. (2003). Serotonin receptors: their key role in drugs to treat schizophrenia. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 27(7), 1159-1172. [Link]

-

McKenna, D. J., et al. (1990). Neurochemistry and neurotoxicity of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacology Biochemistry and Behavior, 36(4), 817-824. [Link]

-

Leysen, J. E., et al. (1994). Serotonin-2 receptor subtypes and their ligands. Drug Development Research, 33(3), 239-247. [Link]

-

Knight, A. R., et al. (2004). A-423579: a 5-HT2A antagonist with antipsychotic-like activity in rats. Journal of Pharmacology and Experimental Therapeutics, 309(1), 333-341. [Link]

Troubleshooting & Optimization

Optimizing the yield of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine synthesis

The following technical guide serves as a specialized support resource for optimizing the synthesis of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine . This document is structured to address specific yield-limiting factors inherent to the steric and electronic properties of this scaffold.

Subject: Yield Optimization for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine Case ID: CHEM-OPT-5I2M-NM Applicable Route: Reductive Amination via 5-Iodo-2-methylbenzaldehyde

Executive Summary & Reaction Mechanics

The target molecule is a secondary benzylamine with two critical structural features affecting synthesis:

-

Steric Hindrance (Ortho-Substitution): The methyl group at position 2 creates significant steric bulk near the reactive benzylic center (position 1). This impedes the initial nucleophilic attack of methylamine, making imine formation the rate-determining step.

-

Chemoselectivity (Aryl Iodide): The iodine atom at position 5 is labile under catalytic hydrogenation conditions (e.g., Pd/C, H₂), leading to de-halogenation. Hydride reagents are strictly required.

Recommended Workflow: Stepwise Reductive Amination.[1] Direct reductive amination (mixing all reagents at once) often fails to reach high conversion for this substrate due to the ortho-methyl hindrance.

Reaction Scheme (DOT Visualization)

Caption: Stepwise reductive amination workflow emphasizing the critical dehydration step required to overcome steric hindrance at the ortho-position.

Troubleshooting & Optimization (Q&A)

Issue 1: "I am seeing significant starting aldehyde remaining even after 24 hours."

Diagnosis: Incomplete imine formation due to steric hindrance from the ortho-methyl group. Technical Insight: The equilibrium between the aldehyde and the imine is unfavorable because the 2-methyl group sterically crowds the carbonyl carbon. Water generated during the reaction pushes the equilibrium back to the aldehyde. Solution Protocol:

-

Switch to a Stepwise Method: Do not add the reducing agent immediately.

-

Force Dehydration: Use a Lewis acid dehydrating agent. Titanium(IV) isopropoxide [Ti(OiPr)₄] is the gold standard for hindered substrates.

-

Protocol: Mix aldehyde (1.0 eq) and methylamine (2.0 eq in THF/MeOH) with Ti(OiPr)₄ (1.25 eq). Stir for 6–12 hours before adding the reducing agent.

-

-

Alternative: If Ti(OiPr)₄ is unavailable, use activated 4Å molecular sieves or anhydrous MgSO₄ in the reaction mixture during the imine formation step.

Issue 2: "I am detecting de-iodinated byproducts (1-(2-methylphenyl)-N-methylmethanamine)."

Diagnosis: Incorrect choice of reduction method. Technical Insight: Aryl iodides are weak C-I bonds (~65 kcal/mol). Catalytic hydrogenation (H₂/Pd) or harsh dissolving metal reductions will cleave the iodine. Solution Protocol:

-

Strictly Avoid: H₂/Pd-C, H₂/Raney Ni, or Zn/HCl.

-

Recommended Reagent: Use Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) . These reagents are chemoselective for the imine/aldehyde and will leave the aryl iodide intact at temperatures below 50°C.

Issue 3: "My yield is low due to 'over-alkylation' (formation of tertiary amine)."

Diagnosis: Competitive reaction where the product secondary amine reacts with another equivalent of aldehyde. Technical Insight: While methylamine is a better nucleophile than the product amine, as the concentration of methylamine drops, the product competes for the aldehyde. Solution Protocol:

-

Excess Amine: Increase methylamine stoichiometry to 3.0–5.0 equivalents . This statistically favors the primary reaction.

-

Solvent Choice: Use Methanol (MeOH) or Dichloromethane (DCM) . Avoid aprotic polar solvents like DMF for this step, as they can accelerate over-alkylation.

-

Slow Addition of Reductant: If using STAB, add it in portions to keep the concentration of active hydride low relative to the imine.

Issue 4: "The product is an oil that is difficult to crystallize/purify."

Diagnosis: Free base amines of this molecular weight are often oils. Solution Protocol:

-

Acid-Base Extraction (Self-Purifying System):

-

Evaporate reaction solvent.[2]

-

Dissolve residue in EtOAc.

-

Extract with 1M HCl (aq). The product moves to the aqueous layer; non-basic impurities (unreacted aldehyde, neutral side products) stay in EtOAc.

-

Wash the aqueous layer with fresh EtOAc.

-

Basify aqueous layer to pH >12 with NaOH.

-

Extract product back into EtOAc (or DCM).

-

-

Salt Formation: Convert the oil to a Hydrochloride (HCl) or Oxalate salt for crystallization.

-

Tip: Dissolve the free base oil in diethyl ether and add 2M HCl in ether dropwise. The salt should precipitate instantly.

-

Optimized Experimental Protocol

Target Scale: 10 mmol | Expected Yield: 85–92%

| Reagent | Equivalents | Role | Notes |

| 5-Iodo-2-methylbenzaldehyde | 1.0 | Substrate | Limiting reagent. |

| Methylamine (2M in THF) | 2.0 – 3.0 | Nucleophile | Excess prevents over-alkylation. |

| Ti(OiPr)₄ | 1.25 | Dehydrating Agent | Essential for ortho-hindered conversion. |

| NaBH₄ | 1.5 | Reducing Agent | Chemoselective (preserves Iodo group). |

| Methanol | Solvent | Medium | Anhydrous preferred. |

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried flask under N₂, dissolve 5-iodo-2-methylbenzaldehyde (2.46 g, 10 mmol) in anhydrous THF (20 mL).

-

Add Ti(OiPr)₄ (3.7 mL, 12.5 mmol) followed by Methylamine (2M in THF, 15 mL, 30 mmol).

-

Stir at Room Temperature (RT) for 12–16 hours. Visual Check: Solution may turn slightly yellow/orange.

-

Reduction: Cool the mixture to 0°C. Dilute with dry Methanol (10 mL).

-

Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).

-

Allow to warm to RT and stir for 2 hours.

-

Quench: Cool to 0°C and add 1M NaOH (30 mL) to quench the borate/titanium complex. A white precipitate (TiO₂) will form.

-

Workup: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Perform the Acid-Base Extraction outlined in the Troubleshooting section above.

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield the pure amine oil.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Grounding: Establishes the superiority of borohydride reagents for chemoselective reduction in the presence of halides.

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. Link

- Grounding: Provides the mechanistic basis for using Ti(OiPr)₄ to drive imine formation in sterically hindered (ortho-substituted) systems.

-

Bhattacharyya, S. (1995). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Acidic Medium. The Journal of Organic Chemistry, 60(15), 4928-4929.

-

Grounding: Supports the use of stepwise protocols for difficult substrates.[1]

-

Sources

How to avoid degradation of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine during experiments

Welcome to the technical support center for 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this compound. Our goal is to ensure the integrity of your experiments by minimizing degradation and maximizing reproducibility.

I. Understanding the Molecule: Key Stability-Influencing Features

1-(5-Iodo-2-methylphenyl)-N-methylmethanamine possesses two primary functional groups that are susceptible to degradation: the iodinated aromatic ring and the secondary amine. The presence of the electron-donating methyl group on the aromatic ring and the N-methyl group can also influence the molecule's reactivity and stability.[1] Understanding the interplay of these features is crucial for anticipating and preventing degradation.

II. Frequently Asked Questions (FAQs)

Q1: I've observed a gradual discoloration of my solid sample of 1-(5-Iodo-2-methylphenyl)-N-methylmethanamine, from off-white to a brownish tint. What could be the cause?

A1: This discoloration is a common indicator of degradation, likely due to a combination of oxidation of the amine functional group and/or the light-induced decomposition of the iodinated aromatic ring. Aromatic iodine compounds can be light-sensitive, and amines are prone to air oxidation.[2][3] Storing the compound in a tightly sealed, amber-colored vial under an inert atmosphere (like argon or nitrogen) and in a cool, dark place is essential.[4][5]